[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl]phosphonicacidtetrasodiumsalt
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Description
Potent NMDA receptor antagonist (IC50 = 8 nM). Exhibits >100-fold selectivity for hNR2A containing receptors over hNR2B. Anticonvulsant in vivo.
Scientific Research Applications
Synthesis and Structural Characteristics
Synthesis Techniques : The compound is involved in the synthesis of pyrrolo[2,3-c]quinoline-2,4(3aH,5H)-diones through Wittig olefination, showing its utility in complex organic synthesis processes (Kafka et al., 2008).
Structural Characterization : α-Aminophosphonates, to which this compound belongs, have been structurally characterized, providing insights into their potential biological activities and applications as enzyme inhibitors, antibacterial, antitumor, or antiviral agents (Ouahrouch et al., 2014).
Chemical Reactions and Properties
Chemical Reactions : It's used in the creation of phosphonates through reactions with various chemical groups, contributing to the development of new compounds with potential biological activities (Reisch et al., 1993).
Antioxidant Properties : Some compounds structurally related to this chemical have shown antioxidant properties, indicating its potential utility in developing antioxidant agents (Hassan et al., 2017).
Biological Implications and Applications
Antiviral Activity : Related compounds have demonstrated weak to good anti-Tobacco mosaic virus (TMV) activity, suggesting possible antiviral applications (Luo et al., 2012).
Neuroprotection : Derivatives of this compound have shown to cause neuroprotection against calcium overload and free radicals, indicating its potential use in treating neurodegenerative diseases (Marco-Contelles et al., 2006).
Antagonist Binding in NMDA Receptors : The compound's structural analogs have revealed novel ways of antagonist binding in NMDA receptors, which could be crucial for designing new therapeutic drugs (Romero-Hernandez & Furukawa, 2017).
Role in Tyrosinase Inhibition : It has been involved in studies related to tyrosinase inhibition, which is significant in understanding melanin formation and potential treatments for conditions like hyperpigmentation (Gąsowska et al., 2002).
Properties
Molecular Formula |
C17H13BrN3Na4O5P |
---|---|
Molecular Weight |
542.14 |
IUPAC Name |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;/q;4*+1/p-4/t9-,17?;;;;/m0..../s1 |
SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Synonyms |
[[[(1S)-1-(4-Bromophenyl)ethyl]amino](1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinyl)methyl] phosphonic acid tetrasodium salt |
Origin of Product |
United States |
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